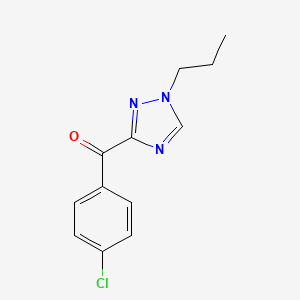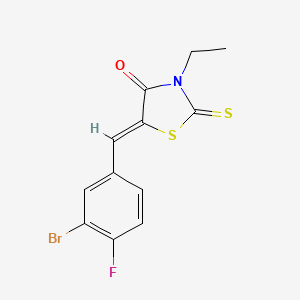
(4-chlorophenyl)(1-propyl-1H-1,2,4-triazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl)(1-propyl-1H-1,2,4-triazol-3-yl)methanone is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-chlorophenyl)(1-propyl-1H-1,2,4-triazol-3-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 1-propyl-1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, (4-chlorophenyl)(1-propyl-1H-1,2,4-triazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit various enzymes, making them valuable in the study of metabolic pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential as an antifungal or antibacterial agent. Triazole-based compounds are commonly used in the treatment of fungal infections.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals and pharmaceuticals. Its unique structure allows for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(1-propyl-1H-1,2,4-triazol-3-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effect. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its efficacy.
Comparison with Similar Compounds
- (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanone
- (4-chlorophenyl)(1-ethyl-1H-1,2,4-triazol-3-yl)methanone
- (4-chlorophenyl)(1-butyl-1H-1,2,4-triazol-3-yl)methanone
Comparison: Compared to its analogs, (4-chlorophenyl)(1-propyl-1H-1,2,4-triazol-3-yl)methanone exhibits unique properties due to the length of the propyl chain. This chain length can influence the compound’s solubility, binding affinity, and overall biological activity. The presence of the chlorine atom on the phenyl ring also contributes to its distinct reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C12H12ClN3O |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
(4-chlorophenyl)-(1-propyl-1,2,4-triazol-3-yl)methanone |
InChI |
InChI=1S/C12H12ClN3O/c1-2-7-16-8-14-12(15-16)11(17)9-3-5-10(13)6-4-9/h3-6,8H,2,7H2,1H3 |
InChI Key |
ZWLHPJOVHXTRSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC(=N1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[(Z)-(3-iodo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B13378939.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13378947.png)

![(5Z)-5-[1-(2-chloroethyl)-2-oxoindol-3-ylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378967.png)
![N-[2-[2-[(Z)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-4-(4-methoxyphenyl)butanamide](/img/structure/B13378971.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13378972.png)
![(5E)-2-(4-methoxyanilino)-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378987.png)
![3-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378993.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B13378998.png)
![N-[1-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1-oxopropan-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B13379002.png)
![2-{[(4-Bromo-3-chlorophenyl)imino]methyl}phenol](/img/structure/B13379010.png)
![1-(3-chlorobenzyl)-3-[4-(2-furyl)-2-oxo-3-butenyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13379016.png)
![2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B13379017.png)
